molecular formula C9H6BrCl2NO2 B15350732 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide CAS No. 23474-39-7

3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide

Cat. No.: B15350732
CAS No.: 23474-39-7
M. Wt: 310.96 g/mol
InChI Key: VCQVXLBFBWVZNI-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide is a chemical compound characterized by its bromo, chloro, and oxirane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide typically involves multiple steps, starting with the bromination of the phenyl ring followed by the introduction of the oxirane ring and carboxamide group. Key reagents and conditions include brominating agents, epoxidation reagents, and amide coupling reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be applied to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions using strong nucleophiles.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction may result in the formation of alcohols or amines.

  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical studies or as a precursor for the synthesis of biologically active molecules.

Medicine: Potential medicinal applications could involve the development of new pharmaceuticals. Its structural features may be exploited to create compounds with therapeutic properties.

Industry: In industry, this compound could be used in the production of agrochemicals, polymers, or other chemical products.

Mechanism of Action

The mechanism by which 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • 2-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide

  • 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxylic acid

  • 3-Bromo-2-(2,4-dichlorophenyl)oxirane

This comprehensive overview provides a detailed understanding of 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

23474-39-7

Molecular Formula

C9H6BrCl2NO2

Molecular Weight

310.96 g/mol

IUPAC Name

3-bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C9H6BrCl2NO2/c10-7-9(15-7,8(13)14)5-2-1-4(11)3-6(5)12/h1-3,7H,(H2,13,14)

InChI Key

VCQVXLBFBWVZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2(C(O2)Br)C(=O)N

Origin of Product

United States

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